molecular formula C12H23NO2 B1420302 Ethyl 3-(3,5-dimethylpiperidin-1-yl)propanoate CAS No. 1099610-67-9

Ethyl 3-(3,5-dimethylpiperidin-1-yl)propanoate

Cat. No.: B1420302
CAS No.: 1099610-67-9
M. Wt: 213.32 g/mol
InChI Key: IDIXQDLEKMHRAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3,5-dimethylpiperidin-1-yl)propanoate is a chemical compound with the molecular formula C12H23NO2 . It has a molecular weight of 213.32 . This compound is used in research and can be obtained through custom synthesis .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C12H23NO2 . The SMILES representation of this compound is CCOC(=O)CCN1CC(CC(C1)C)C .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 213.32 . Other physical and chemical properties such as melting point, boiling point, and density are not detailed in the available resources.

Scientific Research Applications

  • Polymorphism Characterization : Vogt et al. (2013) conducted a study on polymorphic forms of a similar compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride. This research focused on using spectroscopic and diffractometric techniques to characterize these forms, highlighting the challenges in analytical and physical characterization due to the similar spectra and diffraction patterns of the polymorphs (Vogt et al., 2013).

  • Chemical Synthesis and Reactions : The synthesis and chemical reactions of compounds related to Ethyl 3-(3,5-dimethylpiperidin-1-yl)propanoate have been explored in various studies. For instance, Cheng et al. (1976) described a two-step synthesis of 3,4-dimethylpyrrole, which involved Michael addition reactions leading to products like ethyl 3-(3,4-dimethylpyrrol-2-yl)propanoate (Cheng et al., 1976).

  • Enzyme-Catalyzed Synthesis : Research by Brem et al. (2010) involved using ethyl 3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoates as substrates in a multi-enzymatic procedure. This method was developed for the efficient synthesis of highly enantiomerically enriched (R)- and (S)-3-heteroaryl-3-hydroxypropanoic acids, demonstrating the potential of enzyme-catalyzed synthesis in producing specific enantiomers of related compounds (Brem et al., 2010).

  • Crystal Structure Analysis : Studies like the one conducted by Zou et al. (2004) focused on the crystal structure of compounds similar to this compound. Their work provided insights into the structural differences and photochromic behaviors of such compounds in solutions and solid-state (Zou et al., 2004).

Properties

IUPAC Name

ethyl 3-(3,5-dimethylpiperidin-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-4-15-12(14)5-6-13-8-10(2)7-11(3)9-13/h10-11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIXQDLEKMHRAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1CC(CC(C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801269140
Record name Ethyl 3,5-dimethyl-1-piperidinepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801269140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099610-67-9
Record name Ethyl 3,5-dimethyl-1-piperidinepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099610-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,5-dimethyl-1-piperidinepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801269140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(3,5-dimethylpiperidin-1-yl)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(3,5-dimethylpiperidin-1-yl)propanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(3,5-dimethylpiperidin-1-yl)propanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(3,5-dimethylpiperidin-1-yl)propanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(3,5-dimethylpiperidin-1-yl)propanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(3,5-dimethylpiperidin-1-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.